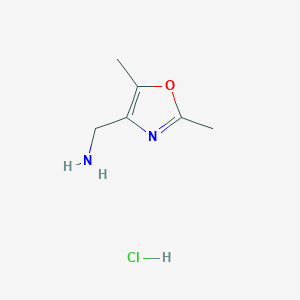![molecular formula C10H11NO B11920407 1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine] CAS No. 390412-97-2](/img/structure/B11920407.png)
1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] is a spiro compound characterized by a unique structure where a furan ring is fused with a pyrrolizine ring at a central carbon atom. Spiro compounds are of significant interest due to their unique conformational features and their implications in biological systems. The presence of a chiral spiro carbon adds to the compound’s biological activity and structural complexity .
Méthodes De Préparation
The synthesis of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] typically involves cyclization reactions. One common method involves the reaction of primary amines with acetylenic esters and ninhydrin. The reaction is carried out in toluene at room temperature and then refluxed for several hours. The product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] can be compared with other spiro compounds, such as:
Spiro[indoline-3,3’-pyrrolizidine]: Known for its antimicrobial properties.
Spiro[oxindole-pyrrolidine]: Used in drug discovery for its anticancer activity.
Spiro[indene-2,2’-pyrrolizine]: Studied for its potential in treating neurological disorders. The uniqueness of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications
Propriétés
Numéro CAS |
390412-97-2 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
spiro[1,3-dihydropyrrolizine-2,3'-2H-furan] |
InChI |
InChI=1S/C10H11NO/c1-2-9-6-10(3-5-12-8-10)7-11(9)4-1/h1-5H,6-8H2 |
Clé InChI |
ODKQKFSPMGSIDD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CN2CC13COC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)

![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)

![3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)




![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)
